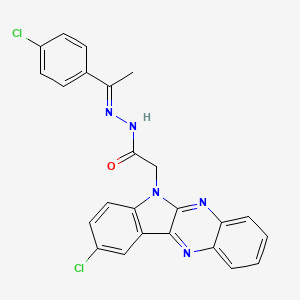

9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide

Description

9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

CAS No. |

116990-05-7 |

|---|---|

Molecular Formula |

C24H17Cl2N5O |

Molecular Weight |

462.3 g/mol |

IUPAC Name |

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide |

InChI |

InChI=1S/C24H17Cl2N5O/c1-14(15-6-8-16(25)9-7-15)29-30-22(32)13-31-21-11-10-17(26)12-18(21)23-24(31)28-20-5-3-2-4-19(20)27-23/h2-12H,13H2,1H3,(H,30,32)/b29-14+ |

InChI Key |

HAAKBTFYAXTMPJ-IPPBACCNSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(=NNC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of acids like acetic or hydrochloric acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave irradiation and nanoparticle catalysts to improve yields and reaction rates .

Chemical Reactions Analysis

9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide involves DNA intercalation . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar compounds include other indoloquinoxaline derivatives such as:

Ellipticine: A naturally occurring alkaloid with known antitumor activity.

6H-Indolo(2,3-b)quinoxaline: Exhibits similar DNA intercalating properties and is used in various pharmacological applications.

NCA0424 and B-220: These derivatives have shown good binding affinity to DNA and significant multidrug resistance modulating activity.

The uniqueness of 9-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(4-chlorophenyl)ethylidene)hydrazide lies in its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and development in various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.